Fmoc-Glu(Obzl)-Cl

Description

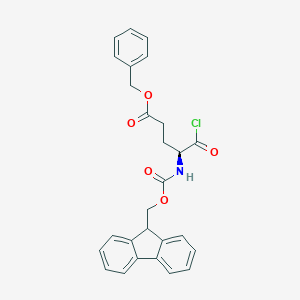

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFCSPOTIXYAL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the role of the Obzl protecting group in Fmoc-Glu(Obzl)-Cl?

This table is adapted from comparative analyses found in peptide synthesis literature. [7] The tert-butyl (OtBu) group is the most common choice for routine Fmoc-SPPS due to its high stability and convenient removal with standard TFA cocktails. However, when the synthetic goal requires the preparation of a protected peptide fragment that can be used in a subsequent fragment condensation, the Obzl group becomes an invaluable tool. Its removal by catalytic hydrogenolysis leaves acid-labile groups (like Boc or OtBu) intact, providing a crucial level of orthogonality. [7]

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.

Protocol 1: Manual Coupling of Fmoc-Glu(Obzl)-OH in SPPS

Note: This protocol uses the more common carboxylic acid form, which is activated in situ. The acid chloride form would be added directly without the need for an activating agent.

-

Resin Preparation: Start with a pre-swelled resin in a reaction vessel, with the N-terminal Fmoc group of the preceding amino acid removed (free amine). Wash the resin thoroughly with DMF (3x). [5]2. Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Glu(Obzl)-OH (3 eq.) and a coupling agent such as HCTU (2.9 eq.) in DMF. Add a base, such as N,N-Diisopropylethylamine (DIEA) (6 eq.), to the mixture. Allow the activation to proceed for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion (disappearance of free amines).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step. [5]

Protocol 2: Final Cleavage and Deprotection (Removal of Obzl)

This protocol describes a standard global deprotection using a TFA-based cocktail which removes the Obzl group along with other acid-labile groups and cleaves the peptide from the resin.

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIPS/H₂O (95:2.5:2.5) . The triisopropylsilane (TIPS) and water act as scavengers for the benzyl cation and other reactive species generated during cleavage.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2-3 mL for 100 mg resin). Gently agitate the slurry at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum. The crude product can then be purified by reverse-phase HPLC.

Potential Side Reactions and Mitigation

While effective, the use of the Obzl group is not without potential complications.

-

Incomplete Cleavage: Under insufficiently strong acidic conditions or with inefficient hydrogenation, removal of the Obzl group may be incomplete, leading to a difficult-to-separate protected impurity. [11]Mitigation involves ensuring sufficient reaction time and using optimized cleavage cocktails or fresh hydrogenation catalyst.

-

Pyroglutamate Formation: The side chain of glutamic acid can sometimes cyclize with its own N-terminal amine to form a pyroglutamate residue, especially during activation. While the OtBu group is known to offer better steric hindrance against this, careful control of activation times and conditions when using Fmoc-Glu(Obzl)-OH can minimize this side reaction. [9]* Acid-Catalyzed Migration: In Boc-SPPS, it was noted that the benzyl group could migrate from the oxygen of a tyrosine side chain to the aromatic ring (O to C migration) under strong acid conditions. [11]While less common in Fmoc-SPPS final cleavage, the use of effective scavengers is critical to quench the reactive benzyl cation and prevent its re-addition to sensitive residues. [12]

Conclusion

The O-benzyl protecting group in this compound plays a critical and strategic role in advanced solid-phase peptide synthesis. Its robust stability to the basic conditions required for iterative Fmoc deprotection ensures the integrity of the glutamic acid side chain throughout peptide elongation. More importantly, its lability to either strong acidolysis or catalytic hydrogenolysis provides essential orthogonality. This dual-removal capability makes the Obzl group an indispensable tool for complex synthetic strategies, particularly for the production of protected peptide fragments destined for further ligation. While alternatives like the OtBu group are often preferred for routine synthesis due to their simplicity, a comprehensive understanding and judicious application of the Obzl group empower researchers to tackle more challenging synthetic targets, underscoring its continued importance in the arsenal of the peptide chemist.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Glu-OBzl: A Key Derivative in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]

-

CPT. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Bodanszky, M., Tolle, J. C., Deshmane, S. S., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Retrieved from [Link]

-

Echner, H., & Voelter, W. (1995). A New and Efficient Approach for the Synthesis of Peptides Containing Asp-Gly Sequences. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2013). CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

-

National Center for Biotechnology Information. (n.d.). Fmoc-Glu-Obzl. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ChemBK. (n.d.). FMOC-GLUTAMIC ACID(OBZL)-OH. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Strategic Overview: The Role of Fmoc-Glu(Obzl)-Cl in Advanced Peptide Synthesis

An In-Depth Technical Guide to Nα-Fmoc-L-glutamic acid γ-benzyl ester α-acid chloride (Fmoc-Glu(Obzl)-Cl)

This guide provides an in-depth analysis of this compound, a critical building block for researchers, chemists, and drug development professionals. We will move beyond a simple datasheet to explore its structural nuances, the rationale behind its application in complex syntheses, and detailed protocols that ensure reproducible, high-purity results.

Nα-Fmoc-L-glutamic acid γ-benzyl ester α-acid chloride, commonly abbreviated as this compound, is a specialized amino acid derivative designed for precision and efficiency in chemical synthesis. Its structure is strategically engineered with three key functional groups that dictate its utility:

-

The Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group is the cornerstone of the most widely used orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).[1] Its stability to acidic conditions and clean removal with a mild base like piperidine allows for the iterative and controlled elongation of peptide chains without damaging acid-sensitive protecting groups on the side chains.[2]

-

The γ-Benzyl Ester (Obzl) Group: The side-chain carboxylic acid of glutamic acid is protected as a benzyl ester. This group is robust and stable throughout the Fmoc-based peptide synthesis cycles.[3] It is typically removed during the final cleavage step from the resin using strong acids or via orthogonal hydrogenolysis, providing flexibility in deprotection strategies. This protection prevents the side chain from participating in unwanted reactions during peptide coupling.

-

The α-Acyl Chloride (-Cl) Group: This is the key to the compound's reactivity. The conversion of the α-carboxylic acid to an acyl chloride transforms the amino acid derivative into a highly efficient acylating agent. This "activated" form reacts readily with nucleophiles, such as the N-terminal amine of a growing peptide chain, to form a stable amide (peptide) bond. This high reactivity is particularly useful in solution-phase couplings or for specific modifications where standard carbodiimide activators may be less effective.

This trifecta of functionalities makes this compound an indispensable reagent for incorporating a side-chain protected glutamic acid residue into a target molecule with high efficiency and control.[4]

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 123622-36-6 | [4][5][6] |

| Molecular Formula | C₂₇H₂₄ClNO₅ | [4][5] |

| Molecular Weight | 477.9 g/mol | [4][5][6] |

| Appearance | White to off-white powder/crystalline solid | [7][8] |

| Melting Point | 104-120 °C | [4] |

| Purity (Typical) | ≥95% | [4] |

| Optical Rotation | [α]²⁰/D = -12.5 ± 2° (c=1 in DMF) | [4] |

| Storage Conditions | 0-8°C, under inert, dry conditions | [4] |

Chemical Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's function. The diagram below illustrates the core glutamic acid structure with its N-terminal Fmoc protection, side-chain benzyl ester, and C-terminal acyl chloride.

Caption: Chemical structure of this compound.

Synthesis and Quality Control

This compound is not typically synthesized de novo in a standard research lab but is prepared from its stable carboxylic acid precursor, Fmoc-Glu(Obzl)-OH.[5] The conversion is a critical activation step.

Synthesis Pathway: The primary route involves the treatment of Fmoc-Glu(Obzl)-OH with a chlorinating agent.

Caption: Synthesis of this compound from its acid precursor.

Causality in Synthesis:

-

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. Oxalyl chloride is often preferred for cleaner reactions as its byproducts (CO, CO₂) are gaseous and easily removed.

-

Anhydrous Conditions: The acyl chloride is highly moisture-sensitive. Any water present will hydrolyze the product back to the unreactive carboxylic acid. Therefore, the reaction must be performed in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).

Quality Control: Due to its instability, this compound is often used immediately after preparation or purchased in small quantities and stored under stringent conditions. Purity is typically confirmed by the supplier using techniques such as:

-

NMR Spectroscopy: To confirm the structural integrity and absence of major impurities.

-

FT-IR Spectroscopy: To verify the presence of the acyl chloride carbonyl stretch and the disappearance of the broad carboxylic acid O-H stretch.

-

Elemental Analysis: To confirm the correct elemental composition.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a powerful reagent for introducing a glutamic acid residue, particularly when standard coupling methods are sluggish or in solution-phase synthesis. However, its high reactivity requires careful consideration. In SPPS, the more stable precursor Fmoc-Glu(Obzl)-OH is typically used in conjunction with coupling reagents like HBTU or HATU. The acyl chloride is more suited for specific, challenging coupling scenarios.

The workflow below illustrates the general Fmoc-SPPS cycle where a protected amino acid like Fmoc-Glu(Obzl)-OH (activated in situ) is coupled to a resin-bound peptide chain.

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocol: Solution-Phase Acylation

This protocol details the use of this compound to acylate a primary amine in a solution-phase reaction. This self-validating system includes internal checks and explains the rationale for each step.

Objective: To couple this compound to a generic primary amine (R-NH₂) to form Fmoc-Glu(Obzl)-NH-R.

Materials:

-

This compound (47.8 mg, 0.1 mmol, 1.0 eq)

-

Primary Amine (R-NH₂) (0.1 mmol, 1.0 eq)

-

2,6-Lutidine or Diisopropylethylamine (DIPEA) (0.11 mmol, 1.1 eq)

-

Anhydrous Dichloromethane (DCM) (5 mL)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel), appropriate mobile phase

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

System Preparation (Trustworthiness Pillar):

-

Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes to create an anhydrous atmosphere.

-

Rationale: Acyl chlorides are highly reactive towards water. Failure to maintain anhydrous conditions will result in hydrolysis of the starting material, halting the reaction.

-

-

Reagent Dissolution:

-

In the prepared flask, dissolve the primary amine (R-NH₂) (0.1 mmol) and the non-nucleophilic base (e.g., 2,6-lutidine, 0.11 mmol) in anhydrous DCM (3 mL) via syringe.

-

Stir the solution at 0°C (ice bath).

-

Rationale: A non-nucleophilic base is critical. It acts as a scavenger for the HCl byproduct generated during the reaction. Using a nucleophilic base (like triethylamine) could lead to competitive reaction with the acyl chloride. Cooling the reaction controls the high exothermicity of the acylation.

-

-

Addition of Acyl Chloride (Expertise Pillar):

-

In a separate, dry vial, dissolve this compound (47.8 mg, 0.1 mmol) in anhydrous DCM (2 mL).

-

Slowly add this solution dropwise to the stirring amine solution at 0°C over 5-10 minutes using a syringe.

-

Rationale: Slow, dropwise addition prevents localized overheating and potential side reactions. This ensures a controlled and selective acylation of the target amine.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting amine, the reaction mixture, and a co-spot. The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.

-

Rationale: TLC provides a rapid, qualitative assessment of reaction completion, preventing unnecessary reaction time and potential degradation.

-

-

Workup and Quenching:

-

Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution (5 mL) to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous wash removes the base, salts, and any water-soluble impurities. Drying the organic phase is essential before solvent removal.

-

-

Purification:

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure Fmoc-Glu(Obzl)-NH-R.

-

Safety, Handling, and Storage

Hazard Identification:

-

This compound is a reactive acyl chloride. Upon contact with moisture, it releases hydrochloric acid (HCl), which is corrosive.

-

May be harmful if inhaled, swallowed, or absorbed through the skin.[9][10] It can cause irritation to the respiratory tract, skin, and eyes.[9][10]

-

Hazardous decomposition products include oxides of carbon and nitrogen, and hydrogen chloride gas.[9]

Handling and Personal Protection:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11]

-

Avoid breathing dust.[12] Keep away from heat and sources of ignition.[9]

-

In case of contact, immediately flush eyes or skin with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Recommended storage temperature is 0-8°C.[4]

-

Store under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.

References

-

Safety Data Sheet for Fmoc-Glu-OBzl. AAPPTec, LLC. [Link]

-

Fmoc-Glu-Obzl | C27H25NO6. PubChem, National Institutes of Health. [Link]

-

Understanding Fmoc-Glu-OBzl: A Key Derivative in Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safety Data Sheet for H-D-Glu-OBzl. AAPPTec, LLC. [Link]

- CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

- Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

-

Safety Data Sheet for Fmoc-Glu(OtBu)-OH. AAPPTec, LLC. [Link]

-

FMOC-GLUTAMIC ACID(OBZL)-OH - Risk and Safety. ChemBK. [Link]

-

Fmoc-Glu(OBzl)-OH [123639-61-2]. Aapptec Peptides. [Link]

-

Substituted Benzyl Esters in Peptide Synthesis. Thieme Chemistry. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Fmoc-Glu-OH. PubChem, National Institutes of Health. [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. nbinno.com [nbinno.com]

- 8. FMOC-GLU-OBZL | 122350-52-1 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. chembk.com [chembk.com]

Fmoc-Glu(Obzl)-Cl vs. Fmoc-Glu(Obzl)-OH: A Strategic Guide to Glutamic Acid Incorporation in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice of a Glutamic Acid Precursor in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides for research, diagnostics, and therapeutic applications. The iterative process of adding amino acids to a growing peptide chain anchored to a solid support demands high efficiency and fidelity at every step. The choice of protected amino acid building blocks is paramount to the success of the synthesis. This guide provides a detailed analysis of two commonly used precursors for introducing a side-chain protected glutamic acid residue: the carboxylic acid form, Fmoc-Glu(Obzl)-OH, and its more reactive counterpart, the acyl chloride, Fmoc-Glu(Obzl)-Cl.

While both serve the same fundamental purpose, their distinct chemical properties dictate different strategic applications, potential pitfalls, and handling requirements. This document will delve into the mechanistic nuances, provide field-tested protocols, and offer troubleshooting guidance to empower researchers to make informed decisions for their specific synthetic challenges.

Section 1: Chemical Properties and Reactivity Profiles

The core difference between Fmoc-Glu(Obzl)-OH and this compound lies in the reactivity of the α-carboxyl group. This seemingly small chemical modification has significant implications for the coupling reaction in SPPS.

Fmoc-Glu(Obzl)-OH: The Workhorse of Standard SPPS

Fmoc-Glu(Obzl)-OH is the conventional choice for most peptide synthesis applications. The carboxylic acid requires in situ activation to become susceptible to nucleophilic attack by the free amine of the N-terminal of the growing peptide chain. This activation is typically achieved using a variety of coupling reagents.

Activation Mechanism:

The activation process involves the conversion of the carboxylic acid into a more reactive species, such as an active ester or a carbodiimide-mediated intermediate. Common activators include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the N-terminal amine or, more commonly, be converted to a more stable active ester by the addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

-

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) generate an active ester in the presence of a base.

-

Uronium/Aminium Salts: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are highly efficient coupling reagents that form active esters.

Figure 1: Activation and coupling pathway for Fmoc-Glu(Obzl)-OH.

This compound: The High-Octane Alternative

This compound is the acyl chloride derivative of the amino acid. The presence of the highly electronegative chlorine atom makes the carbonyl carbon extremely electrophilic and, therefore, highly susceptible to nucleophilic attack. This inherent reactivity eliminates the need for a separate activation step.

Direct Coupling Mechanism:

The acyl chloride can react directly with the N-terminal amine of the peptide chain. This reaction is typically very fast and is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Figure 2: Direct coupling pathway for this compound.

Section 2: Comparative Analysis and Strategic Selection

The choice between the carboxylic acid and the acyl chloride is not arbitrary and should be based on the specific requirements of the peptide sequence and the overall synthetic strategy.

| Feature | Fmoc-Glu(Obzl)-OH | This compound |

| Reactivity | Lower (requires activation) | Very High (direct reaction) |

| Stability | High (stable solid) | Low (moisture sensitive) |

| Cost | Generally lower | Generally higher |

| Handling | Standard laboratory procedures | Requires inert atmosphere |

| Side Reactions | Racemization (can be minimized) | Racemization, side-chain reactions |

| Best Use Cases | Standard SPPS, long sequences | Difficult couplings, sterically hindered sequences |

Table 1: Comparison of Fmoc-Glu(Obzl)-OH and this compound.

When to Choose Fmoc-Glu(Obzl)-OH

Fmoc-Glu(Obzl)-OH is the preferred choice for the majority of peptide synthesis applications due to its stability, lower cost, and well-established protocols that minimize side reactions. The use of modern coupling reagents like HATU and HCTU, in combination with bases such as diisopropylethylamine (DIPEA), provides a robust and reliable method for incorporating glutamic acid residues with minimal risk of racemization.

When to Consider this compound

The high reactivity of this compound makes it a valuable tool for specific, challenging scenarios:

-

Sterically Hindered Couplings: When coupling to a bulky or sterically hindered N-terminal amino acid, the high reactivity of the acyl chloride can drive the reaction to completion where standard methods may fail.

-

Difficult Sequences: For sequences known to be prone to aggregation or poor solvation, the rapid kinetics of the acyl chloride coupling can be advantageous.

-

Rapid Synthesis Protocols: In applications where speed is critical, the elimination of the pre-activation step can shorten cycle times.

However, the use of this compound requires careful consideration of potential side reactions. The high reactivity can lead to over-acylation or modification of sensitive side chains if not properly controlled. Furthermore, the risk of racemization is significantly higher, especially if the reaction conditions are not optimized.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol for Coupling with Fmoc-Glu(Obzl)-OH

This protocol utilizes HBTU as the coupling reagent, a common and effective choice for SPPS.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

Fmoc-Glu(Obzl)-OH (4 equivalents)

-

HBTU (3.9 equivalents)

-

DIPEA (8 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Resin: Swell the Fmoc-deprotected resin in DMF for 30 minutes.

-

Prepare the Activation Solution: In a separate vessel, dissolve Fmoc-Glu(Obzl)-OH and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

Figure 3: Standard SPPS workflow using Fmoc-Glu(Obzl)-OH.

Protocol for Coupling with this compound

This protocol requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

This compound (2 equivalents)

-

2,4,6-Collidine (4 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell and Wash the Resin: Swell the Fmoc-deprotected resin in anhydrous DCM for 30 minutes. Perform several washes with anhydrous DCM.

-

Prepare the Coupling Solution: In a separate, dry glass vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.

-

Coupling Reaction: Add the this compound solution to the resin, followed by the addition of 2,4,6-collidine. Agitate at room temperature for 30-60 minutes.

-

Washing: Drain the reaction vessel and wash the resin extensively with anhydrous DCM (3x), DMF (3x), and DCM (3x).

-

Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol using 20% piperidine in DMF.

Section 4: Troubleshooting and Best Practices

Minimizing Racemization

Racemization is a primary concern, especially with acyl chlorides. The following practices can help mitigate this issue:

-

Use of Non-Nucleophilic Bases: With this compound, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or 2,6-lutidine instead of DIPEA.

-

Low Temperatures: Performing the coupling reaction at lower temperatures (e.g., 0°C) can reduce the rate of racemization.

-

Careful Monitoring: Use a small-scale test coupling to optimize reaction times and prevent prolonged exposure to conditions that promote racemization.

Handling Moisture-Sensitive Reagents

This compound is highly susceptible to hydrolysis.

-

Inert Atmosphere: Always handle the solid reagent and prepare solutions in a glove box or under a stream of inert gas.

-

Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Proper Storage: Store this compound in a desiccator under an inert atmosphere.

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-Glu(Obzl)-Cl

Introduction and Strategic Importance

Nα-Fmoc-L-glutamic acid γ-benzyl ester chloromethyl ketone, or Fmoc-Glu(Obzl)-Cl (CAS No: 123622-36-6), is a highly specialized amino acid derivative that serves as a critical building block in advanced biochemical and pharmaceutical research.[1] Its unique trifunctional structure, incorporating a reactive chloromethyl ketone (CMK) warhead, a fluorenylmethyloxycarbonyl (Fmoc) protected amine, and a benzyl (Bzl) protected side-chain carboxyl group, makes it an invaluable tool for synthesizing potent and specific enzyme inhibitors.[2]

The chloromethyl ketone moiety is an irreversible inhibitor that can form a covalent bond with nucleophilic residues, such as cysteine or histidine, in an enzyme's active site. This makes this compound a key precursor for developing targeted probes and therapeutic agents, particularly for the cysteine protease family. This guide provides an in-depth, field-proven methodology for its synthesis and purification, emphasizing the chemical rationale behind each step to ensure both high yield and purity.

Chemical Principles and Reaction Rationale

The synthesis of this compound from its parent carboxylic acid, Fmoc-Glu(OBzl)-OH, is a well-established three-step transformation. Understanding the mechanism of each step is critical for troubleshooting and optimizing the process.

-

Activation of the α-Carboxylic Acid: The initial step involves converting the relatively unreactive α-carboxylic acid into a highly electrophilic acid chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, forming a chlorosulfite intermediate.[3] This intermediate is an excellent leaving group; a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with the release of sulfur dioxide and hydrogen chloride gas.[3] Strict anhydrous conditions are paramount to prevent hydrolysis of the acid chloride back to the carboxylic acid.

-

Formation of the α-Diazoketone: The activated acid chloride is then reacted with diazomethane (CH₂N₂). Diazomethane acts as a nucleophile, with its carbon atom attacking the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion.[4] This forms a diazoketone intermediate. This reaction is driven by the formation of the stable chloride anion.

-

Halogenation to the Chloromethyl Ketone: The final step is the reaction of the diazoketone with anhydrous hydrogen chloride (HCl). The diazoketone is first protonated by HCl. This creates an exceptionally good leaving group, molecular nitrogen (N₂). The chloride ion then acts as a nucleophile, attacking the terminal carbon and displacing the N₂ gas in an Sₙ2-type reaction.[5][6] The irreversible loss of gaseous nitrogen drives the reaction to completion.[5]

Overall Synthesis Scheme

Caption: Reaction pathway for this compound synthesis.

Detailed Experimental Protocol

Extreme Caution: This protocol involves diazomethane, which is highly toxic, carcinogenic, and potentially explosive. It must be performed in a certified, high-performance fume hood behind a blast shield. Use only fire-polished glassware without ground-glass joints (to prevent friction-induced detonation). All personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, is mandatory.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Fmoc-Glu(OBzl)-OH | C₂₇H₂₅NO₆ | 459.49[7] | 5.00 g | 10.88 | 1.0 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 1.0 mL | 13.6 | ~1.25 |

| Nitrosomethylurea¹ | C₂H₅N₃O₂ | 103.08 | ~5.0 g | ~48.5 | ~4.5 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ~5.0 g | - | - |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |

| Anhydrous HCl in Ether | HCl | 36.46 | As needed | - | - |

¹As a precursor for diazomethane generation. Safer, commercially available alternatives like Diazald® may also be used.

Step-by-Step Synthesis

Step 1: Formation of the Acid Chloride

-

Add Fmoc-Glu(OBzl)-OH (5.00 g, 10.88 mmol) to a 250 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Add 50 mL of anhydrous THF to dissolve the starting material completely.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 mL, 13.6 mmol) dropwise via syringe over 5 minutes.

-

Causality: Slow addition at low temperature prevents side reactions and controls the exothermic release of HCl and SO₂ gas.

-

-

Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Remove the solvent and excess thionyl chloride under high vacuum (rotary evaporation followed by a high-vacuum pump) to yield the crude acid chloride as a pale yellow solid or oil. Proceed immediately to the next step.

-

Causality: The acid chloride is moisture-sensitive and should be used without delay to prevent hydrolysis.

-

Step 2: Preparation of Ethereal Diazomethane Solution This procedure must be performed in a dedicated diazomethane apparatus.

-

In a 250 mL flask of the diazomethane generation apparatus, add 5.0 g of KOH to 15 mL of water and 50 mL of anhydrous diethyl ether.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Carefully add nitrosomethylurea (~5 g) in small portions over 15 minutes. A deep yellow color will develop in the ether layer as diazomethane is formed.[8]

-

The generated diazomethane is co-distilled with the ether into a cooled receiving flask (0 °C). Never distill to dryness.

-

Trustworthiness: This in situ generation and immediate use minimize the risks associated with storing concentrated diazomethane solutions.

-

Step 3: Formation of the Diazoketone and Conversion to Chloromethyl Ketone

-

Dissolve the crude acid chloride from Step 1 in 50 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add the cold, ethereal solution of diazomethane from Step 2 via a dropping funnel until a faint but persistent yellow color remains in the reaction mixture and nitrogen gas evolution ceases.

-

Causality: The persistent yellow color indicates a slight excess of diazomethane, ensuring the complete conversion of the acid chloride.

-

-

Stir the reaction at 0 °C for an additional 30 minutes.

-

Very slowly, add a solution of anhydrous HCl in diethyl ether dropwise until the yellow color disappears and gas evolution stops.

-

Causality: Each drop of HCl reacts with the diazoketone to form the product and N₂ gas. Vigorous gas evolution requires slow, controlled addition to prevent overflow.

-

-

Allow the mixture to warm to room temperature and stir for 1 hour.

Purification and Isolation

A robust purification strategy is essential to remove unreacted starting materials, reagents, and side products.

Workup Protocol

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess HCl), 100 mL of water, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow solid or oil.

Chromatographic Purification

-

Prepare a silica gel column for flash chromatography.

-

Adsorb the crude product onto a small amount of silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Expertise: The target compound is moderately polar. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system and monitor fractions.

-

-

Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[9]

Caption: Workflow for the purification of this compound.

Characterization and Quality Control

To validate the identity, structure, and purity of the final product, the following analytical techniques are required.

-

Thin-Layer Chromatography (TLC): To confirm the purity against the starting material. A typical mobile phase is 30% ethyl acetate in hexanes.

-

¹H NMR Spectroscopy: To confirm the chemical structure. Expect characteristic peaks for the chloromethyl group (-COCH₂Cl) as a singlet around 4.4-4.6 ppm, alongside aromatic protons from the Fmoc and benzyl groups, and aliphatic protons from the glutamic acid backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected monoisotopic mass is approximately 477.14 g/mol for [M]+, with a characteristic isotopic pattern for the chlorine atom.[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity, which should ideally be ≥95%.

References

- Organic Syntheses Procedure. Diazomethane.

- Professor Dave Explains. (2021).

- ChemicalBook. This compound synthesis.

- Sigma-Aldrich. Fmoc-Glu-OBzl Novabiochem.

- Advanced ChemTech. This compound.

- Jasperse, J. Synthesis of Carboxylic Acids. Chem 360 Notes.

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

- Chemistry university. (2021).

- Learning Chemistry with Dr. P. (2023). Diazomethane formation of Methyl Esters mechanism. YouTube.

- Aapptec Peptides. Fmoc-Glu(OBzl)-OH.

- PubChem - NIH. Fmoc-Glu-Obzl.

- Prime Organics. The Chemistry of Fmoc-Glu-OBzl: Essential Details for Buyers.

- Sigma-Aldrich. Fmoc-Glu(OBzl)-OH Novabiochem.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Glu-OBzl: A Key Derivative in Peptide Synthesis and Pharmaceutical Research.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Fmoc-Glu-Obzl | C27H25NO6 | CID 10049854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

The Architect's Toolkit: An In-Depth Technical Guide to Fmoc and Obzl Protecting Groups in Peptide Chemistry

For the researcher, scientist, and drug development professional, the synthesis of a peptide is a feat of molecular architecture. Each amino acid must be placed in a precise sequence, its reactive functionalities shielded and revealed with exacting control. At the heart of this endeavor lies the strategic use of protecting groups, the temporary guardians that ensure the fidelity of peptide chain elongation. This guide provides a deep dive into two cornerstone protecting groups: the temporary Nα-amino protector, 9-fluorenylmethoxycarbonyl (Fmoc), and the more permanent side-chain protector, benzyl (Bzl), often employed as a benzyl ester (Obzl) for carboxylic acids.

This document eschews a rigid, templated format in favor of a structure that mirrors the logic of a synthetic campaign. We will first establish the foundational principles of orthogonal protection, then dissect the individual characteristics and mechanisms of the Fmoc and Obzl groups. This will be followed by a comparative analysis to inform strategic choices, detailed, field-proven protocols for their manipulation, and finally, a discussion on mitigating common side reactions.

The Principle of Orthogonality: A Multi-Layered Defense

The success of modern Solid-Phase Peptide Synthesis (SPPS) hinges on the principle of orthogonal protection .[1] This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under distinct chemical conditions without affecting the others.[1][2] A typical SPPS workflow involves three main tiers of protection:

-

Temporary Nα-Amino Protecting Group: Shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle. The Fmoc group is the hallmark of this class in one of the most prevalent SPPS strategies.[3]

-

"Permanent" Side-Chain Protecting Groups: Protect the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Tyr) throughout the synthesis. These are typically removed during the final cleavage of the peptide from the solid support. Benzyl-based groups are a mainstay in this category, particularly within the Boc/Bzl strategy.[2]

-

Auxiliary Orthogonal Protecting Groups: Used for specific, selective modifications of side chains, such as cyclization or branching, and can be removed without disturbing the other protecting groups.

This tiered approach provides the chemist with precise control over the synthetic process, allowing for the stepwise and unambiguous construction of complex peptide sequences.

The Fmoc Group: The Workhorse of Modern SPPS

Introduced by Carpino and Han in the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the linchpin of the most widely used SPPS strategy, the Fmoc/tBu approach.[3][4] Its popularity stems from the mild, non-acidic conditions required for its removal, which enhances the compatibility with sensitive peptide sequences and post-translational modifications like phosphorylation and glycosylation.[3][4][5]

Mechanism of Fmoc Deprotection: A Base-Induced Elimination

The lability of the Fmoc group to basic conditions is its defining feature. The deprotection proceeds via a base-catalyzed β-elimination mechanism.[6]

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[7]

-

β-Elimination: This deprotonation leads to the formation of a stable carbanion, which initiates a β-elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[6]

-

DBF Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the electrophilic DBF to form a stable, UV-active adduct. This crucial step prevents the DBF from reacting with the newly liberated peptide amine, which would terminate the chain elongation.[8]

The formation of the dibenzofulvene-piperidine adduct is a convenient feature, as its strong UV absorbance (around 301 nm) allows for real-time, quantitative monitoring of the deprotection reaction.[9]

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol describes a standard, self-validating procedure for the removal of the Nα-Fmoc group during a manual SPPS cycle.

Reagents:

-

Fmoc-protected peptide-resin (e.g., 0.1 mmol scale)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

-

Kaiser Test Kit reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel. This ensures all reactive sites are accessible.

-

Initial Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution (e.g., 5 mL for a 0.1 mmol synthesis) to the resin. Agitate gently (e.g., by bubbling with nitrogen or on a shaker) for 5 minutes at room temperature.[10]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes. This two-step process ensures complete removal, especially for sterically hindered residues.[11]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. Residual base can interfere with the subsequent coupling step.

-

Quality Control (Self-Validation): The Kaiser Test.

-

Take a small sample of resin beads (approx. 1-2 mg) and wash them with ethanol and then dichloromethane.

-

Perform the Kaiser test according to the manufacturer's instructions.

-

Expected Result: A deep blue color on both the beads and in the solution indicates the presence of free primary amines, confirming successful Fmoc deprotection.[9]

-

Troubleshooting: A yellow or faint color indicates incomplete deprotection. In this case, repeat steps 4 and 5 and re-test. Persistent failure may indicate peptide aggregation.[6]

-

The Obzl Group: A "Permanent" Shield for Side Chains

The benzyl (Bzl) group is a robust protecting group, typically employed for the side chains of amino acids like aspartic acid (Asp), glutamic acid (Glu) (as benzyl esters, Obzl), serine (Ser), and tyrosine (Tyr) (as benzyl ethers).[12] It is a cornerstone of the Boc/Bzl SPPS strategy, where it serves as the "permanent" side-chain protection, orthogonal to the acid-labile Nα-Boc group.[2]

Mechanism of Obzl Cleavage: Reductive and Acidolytic Pathways

The stability of the benzyl group necessitates more vigorous deprotection conditions compared to the Fmoc group. The two primary methods for its removal are catalytic hydrogenolysis and strong acidolysis.

-

Catalytic Hydrogenolysis: This is a mild and clean method that involves the cleavage of the C-O (or C-N) bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1][13] The reaction proceeds on the surface of the catalyst, where the benzyl group is reduced to toluene, leaving the deprotected functional group. This method is highly efficient but can be incompatible with peptides containing sulfur (e.g., Cys, Met) as these can poison the catalyst.[1]

-

Strong Acidolysis: In the context of Boc/Bzl SPPS, benzyl groups are cleaved simultaneously with the peptide's cleavage from the resin using very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This method is effective but harsh and requires specialized equipment due to the hazardous nature of the reagents. The acid protonates the ether or ester oxygen, facilitating the departure of the stable benzyl carbocation, which must be trapped by scavengers.

Experimental Protocol: Catalytic Hydrogenolysis of Obzl

This protocol details the deprotection of a benzyl-protected peptide in solution phase after cleavage from the resin.

Reagents:

-

Benzyl-protected peptide

-

Solvent: Methanol (MeOH) or Ethanol (EtOH), degassed

-

Catalyst: 10% Palladium on Carbon (Pd/C), handled with care as it can be pyrophoric.

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Procedure:

-

Dissolution: Dissolve the benzyl-protected peptide (1.0 mmol) in a suitable solvent (e.g., 20 mL of MeOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst (typically 10-20 mol% of Pd relative to the protecting groups).[1]

-

Hydrogen Atmosphere: Securely seal the flask. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen. Maintain a positive pressure of H₂ using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

-

Work-up and Catalyst Removal (Self-Validation):

-

Once the reaction is complete (disappearance of starting material), carefully vent the H₂ atmosphere and purge the flask with inert gas.

-

Crucial Safety Note: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry in the air.

-

Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.[1]

-

Quench the catalyst on the Celite pad with water before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide, which can then be purified by chromatography (e.g., HPLC). The high yield (>95%) and clean conversion (with toluene as the main byproduct) validate the success of the deprotection.[14]

Head-to-Head: A Comparative Analysis of Fmoc and Obzl

The choice between using a strategy centered around Fmoc for temporary protection versus one relying on Obzl for permanent side-chain protection is fundamental. The Fmoc/tBu and Boc/Bzl strategies represent two different philosophies in peptide synthesis.

| Feature | Fmoc (Temporary Nα-Protection) | Obzl (Permanent Side-Chain Protection) |

| Role in SPPS | Temporary Nα-amino group protection in Fmoc/tBu strategy. | Permanent side-chain protection in Boc/Bzl strategy. |

| Cleavage Conditions | Mildly basic: 20% piperidine in DMF.[3] | Harsh: Catalytic hydrogenolysis (H₂/Pd/C) or strong acidolysis (HF, TFMSA).[2] |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[5] | Orthogonal to moderately acid-labile Nα-Boc group. Considered "quasi-orthogonal".[15] |

| Yield & Purity | Generally high yields (>99% per cycle). Final purity depends on sequence aggregation.[16] | High cleavage yields (>90%) can be achieved, but harsh conditions can generate side products.[14] |

| Key Advantages | Milder conditions, compatible with sensitive residues and PTMs, automation-friendly.[4] | Robust and stable to most synthetic conditions; less prone to premature cleavage. |

| Common Side Reactions | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[8][17] | Re-alkylation of nucleophilic residues (Trp, Tyr, Cys) by benzyl cations during acidolysis.[18] |

| Impact on Aggregation | Fmoc group's hydrophobicity can sometimes contribute to peptide aggregation.[17] | Less direct impact during chain elongation, but Boc/Bzl strategy's use of TFA can disrupt aggregates. |

| Ideal Applications | Routine synthesis, acid-sensitive peptides, peptides with PTMs, automated synthesis.[3] | Synthesis of long or "difficult" hydrophobic sequences prone to aggregation.[5] |

Navigating Challenges: Side Reactions and Mitigation

Fmoc Chemistry:

-

Aspartimide Formation: A major side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, particularly under basic conditions. This can lead to chain branching and racemization.

-

Mitigation: Use of specialized protecting groups for Asp (e.g., O-1-adamantyl) or adding agents like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can suppress this side reaction.[17]

-

Obzl Chemistry:

-

Carbocation-Mediated Side Reactions: During strong acid cleavage, the liberated benzyl carbocations are highly reactive and can alkylate nucleophilic side chains like tryptophan, tyrosine, and methionine.

-

Mitigation: The inclusion of "scavengers" in the cleavage cocktail is essential. These are nucleophilic species that trap the carbocations. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol), where each component has a specific role in scavenging different reactive species.[19] The choice of scavengers must be tailored to the peptide sequence.[20]

-

Conclusion: An Informed Choice for Synthetic Success

The Fmoc and Obzl protecting groups are indispensable tools in the peptide chemist's arsenal, each with a distinct role and a specific set of advantages and limitations. The Fmoc group, with its mild base lability, has rightfully earned its place as the workhorse for modern, automated SPPS, enabling the synthesis of a vast array of complex and sensitive peptides. The robust benzyl group remains a critical component for side-chain protection, particularly within the classical Boc/Bzl strategy, which continues to be a powerful approach for tackling challenging, aggregation-prone sequences.

As a Senior Application Scientist, my final counsel is this: true mastery lies not in allegiance to a single strategy, but in a deep, mechanistic understanding of the tools available. By appreciating the causality behind each protocol, recognizing the potential for side reactions, and making informed, data-driven decisions on protecting group strategy, researchers can confidently architect the synthesis of their target peptides with the highest possible fidelity and yield.

References

-

SBS Genetech. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

-

NIH. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

-

NIH. (2015). Advances in Fmoc solid-phase peptide synthesis. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

-

SynArchive. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

-

Springer Nature Experiments. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

-

PubMed. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

-

CEM. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

-

Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]

-

ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]

-

YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biosynth.com [biosynth.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cem.de [cem.de]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Solubility and stability of Fmoc-Glu(Obzl)-Cl in different solvents

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Glu(Obzl)-Cl

This guide provides a comprehensive technical overview of the solubility and stability of N-α-Fmoc-L-glutamic acid γ-benzyl ester chloride (this compound), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic peptides and the reproducibility of their results. This document offers field-proven insights and detailed protocols to empower users to handle this reagent with confidence and scientific rigor.

Part 1: Physicochemical Properties

This compound is a derivative of glutamic acid where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, the γ-carboxylic acid is protected as a benzyl ester, and the α-carboxylic acid is activated as an acid chloride.

| Property | Value |

| Molecular Formula | C₂₇H₂₄ClNO₅ |

| Molecular Weight | 477.9 g/mol [1] |

| CAS Number | 123622-36-6[1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 104-120 °C[1] |

| Storage Temperature | 0-8°C[1][2] |

Part 2: Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in peptide synthesis, influencing reaction kinetics and purity of the final product.

Theoretical Considerations and Influencing Factors

The solubility of this compound is governed by the interplay of its structural components:

-

Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group significantly influences the solubility profile, generally rendering the molecule more soluble in organic solvents.

-

Benzyl Ester: The benzyl ester protecting the side-chain carboxyl group also contributes to the hydrophobicity of the molecule.

-

Acid Chloride: The highly reactive acid chloride moiety dictates the choice of solvents, which must be aprotic and anhydrous to prevent degradation.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the properties of structurally similar compounds and general principles of peptide chemistry. The related compound, Fmoc-Glu(OBzl)-OH, is known to be clearly soluble in DMF[3][4].

| Solvent | Expected Solubility | Rationale and Remarks |

| Dimethylformamide (DMF) | High | A polar aprotic solvent widely used in peptide synthesis, known to be a good solvent for Fmoc-protected amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | High | Another polar aprotic solvent with excellent solvating properties for peptide reagents. |

| Dichloromethane (DCM) | Moderate to High | A less polar aprotic solvent, often used in peptide synthesis. |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent, may be a suitable solvent or co-solvent. |

| Tetrahydrofuran (THF) | Moderate | A less polar aprotic ether, may be used in specific applications. |

| Water and Protic Solvents | Insoluble and Reactive | The acid chloride will readily hydrolyze in the presence of water or other protic solvents. |

Experimental Protocol for Solubility Determination

It is highly recommended to experimentally determine the solubility of this compound in the specific solvent and at the concentration required for a particular application.

Objective: To determine the approximate solubility of this compound in a given aprotic solvent.

Materials:

-

This compound

-

Anhydrous aprotic solvent of choice (e.g., DMF, NMP, DCM)

-

Vortex mixer

-

Analytical balance

-

Small, dry glass vials

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) into a dry vial.

-

Add a measured volume of the anhydrous solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, the compound is not soluble at this concentration.

-

Continue adding known volumes of the solvent incrementally, vortexing after each addition, until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the approximate solubility in mg/mL or mol/L.

Caption: Workflow for determining the solubility of this compound.

Part 3: Stability of this compound

The high reactivity of the acid chloride functional group makes this compound susceptible to degradation. Understanding the factors that influence its stability is crucial for its successful application.

Key Factors Influencing Stability

-

Moisture: The presence of even trace amounts of water will lead to rapid hydrolysis of the acid chloride to the corresponding carboxylic acid.

-

Temperature: Elevated temperatures can accelerate degradation pathways. It is recommended to store the compound at 0-8°C[1][2].

-

pH (Acids/Bases): The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine[5]. The acid chloride can also be susceptible to nucleophilic attack under basic conditions. While generally stable to acidic conditions, prolonged exposure may lead to side reactions.

-

Solvent: Aprotic, anhydrous solvents are essential for maintaining the integrity of the acid chloride.

Primary Degradation Pathways

Several degradation pathways can affect the purity and reactivity of this compound.

This is the most significant and rapid degradation pathway. The acid chloride reacts with water to form the corresponding carboxylic acid, Fmoc-Glu(Obzl)-OH. This reduces the efficiency of coupling reactions as the carboxylic acid requires an activation agent to react.

N-terminal glutamic acid derivatives are known to be prone to cyclization to form a pyroglutamate residue[3]. This intramolecular reaction can be catalyzed by both acidic and basic conditions and can occur during storage or synthesis[6][7]. The formation of Fmoc-pyroglutamyl chloride from Fmoc-glutamic acid using thionyl chloride has been reported[8].

The α-carbon of amino acid derivatives is susceptible to racemization, especially when the carboxyl group is activated, as in an acid chloride. This can be exacerbated by the presence of bases[9][10]. Racemization leads to the formation of diastereomeric peptides, which can be difficult to purify and may have altered biological activity.

The side-chain carboxyl group of glutamic acid can react with the backbone amide nitrogen of the subsequent amino acid to form a six-membered glutarimide ring. This is more likely to occur when the following amino acid is sterically unhindered, such as glycine[11].

Caption: Major degradation pathways of this compound.

Recommended Handling and Storage Conditions

To ensure the longevity and purity of this compound, the following handling and storage procedures are recommended:

-

Long-term Storage: Store in a tightly sealed container at 0-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen)[1][2].

-

Short-term Storage and Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Weigh out the required amount quickly in a dry environment and promptly reseal the container.

-

In Solution: Prepare solutions of this compound in anhydrous aprotic solvents immediately before use. Do not store solutions for extended periods.

Part 4: Analytical Methodologies for Quality Control

Regular quality control is essential to ensure the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Fmoc-amino acids and their derivatives[12].

Protocol for Purity Assessment:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable aprotic solvent at a concentration of approximately 1 mg/mL.

Protocol for Monitoring Degradation: To monitor the stability of a solution of this compound, the HPLC protocol above can be used. Inject aliquots of the solution at different time points and monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of this compound and to detect certain degradation products.

-

Sample Preparation: Dissolve the sample in a deuterated aprotic solvent such as CDCl₃ or DMSO-d₆.

-

Analysis: The presence of the acid chloride can be inferred from the chemical shifts of the α-proton. Upon hydrolysis to the carboxylic acid, this proton's chemical shift will change. The formation of pyroglutamate will result in a distinct set of signals in the NMR spectrum.

Part 5: Practical Recommendations and Troubleshooting

-

Pre-dissolving: When preparing for a coupling reaction, dissolve the this compound in a minimal amount of anhydrous DMF or NMP before adding it to the reaction vessel.

-

Anhydrous Conditions: Ensure all solvents and reagents used with this compound are strictly anhydrous to prevent hydrolysis.

-

Troubleshooting Failed Couplings: If a coupling reaction with this compound gives a low yield, consider the possibility that the reagent has degraded. Assess the purity of the starting material using HPLC.

-

Unexpected Peaks in HPLC: The presence of unexpected peaks in the HPLC chromatogram of the crude peptide may indicate the presence of diastereomers due to racemization or peptides containing pyroglutamate.

By adhering to the principles and protocols outlined in this guide, researchers can effectively manage the challenges associated with the solubility and stability of this compound, leading to more reliable and successful peptide synthesis outcomes.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

-

Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Core.ac.uk. Available from: [Link]

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available from: [Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

-

N-9-fluorenylmethoxycarbonylpyroglutamate. Preparation of the acid, chloride and succinimidyl ester. PubMed. Available from: [Link]

-

(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]

-

In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Semantic Scholar. Available from: [Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available from: [Link]

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available from: [Link]

-

A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. ResearchGate. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

-

Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. PubMed. Available from: [Link]

-

Degradation kinetics parameters in tested solvents. ResearchGate. Available from: [Link]

-

N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. NIH. Available from: [Link]

-

Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. ResearchGate. Available from: [Link]

-

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Available from: [Link]

-

Monitoring of active ester formation using ¹H NMR spectroscopy. Both... ResearchGate. Available from: [Link]

-

Fmoc-Glu(OBzl)-OH [123639-61-2]. Aapptec Peptides. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 4. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-9-fluorenylmethoxycarbonylpyroglutamate. Preparation of the acid, chloride and succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Fmoc-L-Glutamic Acid γ-Benzyl Ester α-Acyl Chloride (Fmoc-Glu(Obzl)-Cl)

This guide provides an in-depth exploration of Fmoc-L-Glutamic Acid γ-Benzyl Ester α-Acyl Chloride, herein referred to as Fmoc-Glu(Obzl)-Cl. It is a specialized, highly reactive amino acid derivative designed for researchers and drug development professionals engaged in advanced peptide synthesis. We will delve into the core principles of its application, the causal logic behind its use over standard reagents, and provide field-proven protocols for its synthesis and coupling.

Core Concepts: The Role of Activated Derivatives in Peptide Synthesis

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction. However, a direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Therefore, the carboxyl group must first be "activated" to a more reactive species.